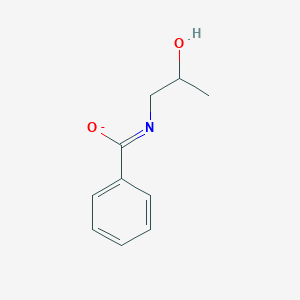![molecular formula C19H22OSi B14647001 Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane CAS No. 51519-04-1](/img/structure/B14647001.png)
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via an allyloxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane typically involves the reaction of 9-(prop-2-en-1-yl)-9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
[ \text{9-(prop-2-en-1-yl)-9H-fluoren-9-ol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The fluorenyl group can be reduced to form a dihydrofluorene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
- Trimethylsilylfluorene
Uniqueness
Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is unique due to its combination of a fluorenyl group with an allyloxy linkage and a trimethylsilyl group
Propiedades
Número CAS |
51519-04-1 |
|---|---|
Fórmula molecular |
C19H22OSi |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
trimethyl-(9-prop-2-enylfluoren-9-yl)oxysilane |
InChI |
InChI=1S/C19H22OSi/c1-5-14-19(20-21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3 |
Clave InChI |
YWKLQAYCTWBQSC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



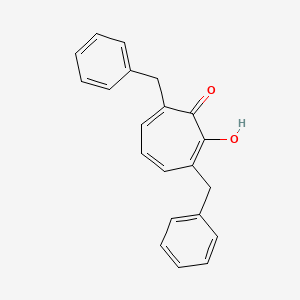
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
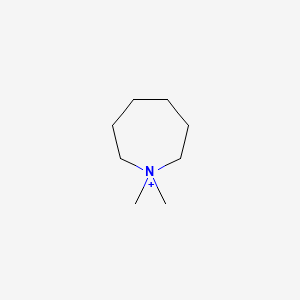
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
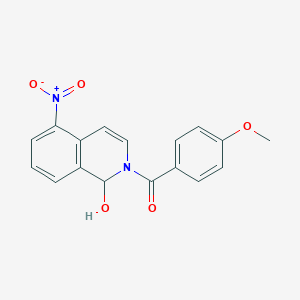
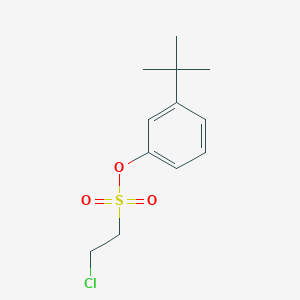
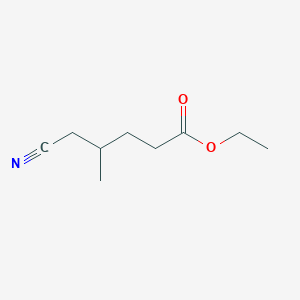
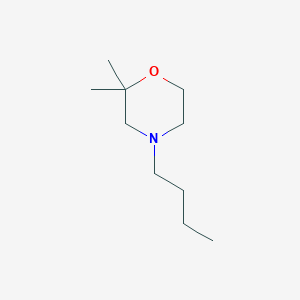
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
